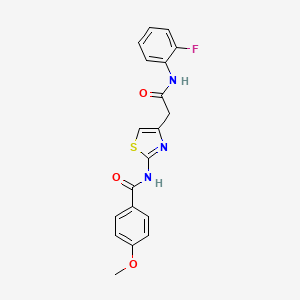

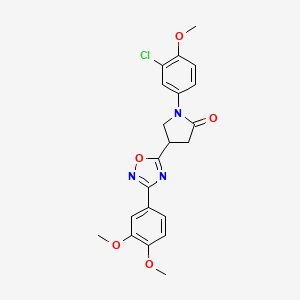

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as thiazole, methoxybenzamide, and fluorophenyl are common in the literature, suggesting its relevance in the synthesis of pharmaceuticals and materials with specific properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of thiazole rings and the attachment of various substituents to achieve desired biological activity or material properties. For instance, the synthesis of a mGluR1 antagonist with a thiazole core and a fluorobenzamide moiety is described, which may share synthetic pathways with the compound . Additionally, the reaction of thiazolidones with thiols to form benzothiazines could provide insights into the synthetic strategies for thiazole-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has been determined using techniques such as X-ray diffraction. These studies reveal the geometry, hybridization states, and intermolecular interactions that are crucial for understanding the compound's properties and reactivity . The presence of a benzothiazole system and the strong intermolecular hydrogen bonding observed in related compounds could be indicative of the structural characteristics of the compound .

Chemical Reactions Analysis

The reactivity of thiazole and benzamide derivatives can be complex, involving addition reactions, cyclization, and oxidation processes. For example, the addition of o-aminobenzenethiol to thiazolidones and subsequent reactions leading to cyclization and oxidation products have been reported . These reactions are relevant to understanding the chemical behavior of the compound , as they may involve similar reactive sites and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structures. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity, basicity, and overall reactivity. The strong fluorescence upon reaction with aliphatic thiols, as seen in related compounds, suggests potential applications in analytical chemistry . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are also important factors that determine the compound's solubility, melting point, and stability .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated the synthesis of derivatives incorporating the thiazole ring, similar to the structure of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, and their antimicrobial screening. These compounds have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, suggesting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Potential

Novel aminothiazole-paeonol derivatives, sharing structural similarities, were evaluated for their anticancer effects on several cancer cell lines. These studies highlighted compounds with high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting the promise of related structures in cancer treatment (Tsai et al., 2016).

Synthesis and Characterization

Research focusing on the synthesis and characterization of compounds with the thiazole ring and fluorobenzamides, akin to N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, has led to the development of new antimicrobial analogs. These studies detail the methodologies for synthesizing such compounds and evaluating their structures and antimicrobial properties, highlighting their relevance in the development of new therapeutic agents (Desai, Rajpara, & Joshi, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-26-14-8-6-12(7-9-14)18(25)23-19-21-13(11-27-19)10-17(24)22-16-5-3-2-4-15(16)20/h2-9,11H,10H2,1H3,(H,22,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQKTPCDRSEZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)

![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)

![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)